1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid
CAS No.: 2757999-78-1
Cat. No.: VC11569193
Molecular Formula: C9H12F3NO4
Molecular Weight: 255.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid - 2757999-78-1](/images/no_structure.jpg)
Specification
CAS No. | 2757999-78-1 |
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Molecular Formula | C9H12F3NO4 |
Molecular Weight | 255.19 g/mol |
IUPAC Name | 1-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-3-7(4-5)1-2-8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
Standard InChI Key | HNOVQUVOKDNAEW-UHFFFAOYSA-N |
Canonical SMILES | C1CNC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Nomenclature
1-Azaspiro[3.3]heptane-6-carboxylic acid, trifluoroacetic acid consists of a fused bicyclic system (spiro[3.3]heptane) with:
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A nitrogen atom at position 1 (1-aza designation).
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A carboxylic acid group at position 6.
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Trifluoroacetic acid (TFA) as a counterion, likely forming a salt (e.g., trifluoroacetate).
Key Characteristics:
Structural Notes:
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The spiro[3.3]heptane core comprises two fused three-membered rings (one aziridine and one cyclopropane).
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The carboxylic acid group introduces polarity, while TFA enhances solubility in organic solvents .
Synthetic Methodologies
While direct synthesis protocols for this compound are scarce, analogous routes for spirocyclic azaspiroheptanes provide a framework:
Reduction and Protection Strategies
A Chinese patent (CN102442934A) outlines steps for synthesizing 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, involving :
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Lithium Aluminum Hydride (LiAlH₄) Reduction:
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Tosyl (Ts) Protection:
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Uses TsCl in pyridine to stabilize reactive intermediates.
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Cyclization with o-Nitrobenzenesulfonamide:
Adaptation for Target Compound:
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Replacement of tert-butyl ester with carboxylic acid via acidic hydrolysis.
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TFA salt formation via ion exchange or direct acidification.
Critical Challenges:
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Ring Strain: Three-membered rings necessitate mild conditions to prevent decomposition.
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Steric Hindrance: Position 6 substitution complicates functionalization .
Physicochemical Properties
Data inferred from PubChem entries for related spirocycles (e.g., 1-oxa-6-azaspiro[3.3]heptane trifluoroacetate) :
Property | Value/Behavior |
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Solubility | High in polar aprotic solvents (DMF, DMSO) |
Stability | Sensitive to strong acids/bases; hygroscopic |
Melting Point | Not reported (likely <100°C due to TFA salt) |
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